3-(2-Chlorophenyl)azetidine
Description
Significance of Azetidine (B1206935) Ring Systems in Organic Synthesis and Heterocyclic Chemistry
Azetidines, which are four-membered saturated nitrogen heterocycles, are crucial building blocks in organic synthesis. clockss.orgmagtech.com.cnnih.gov Their importance stems from their unique combination of stability and reactivity, which allows them to serve as versatile intermediates in the construction of more complex molecules. rsc.orgresearchgate.net The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in a variety of bioactive natural products and synthetic compounds. clockss.orgrsc.orgnih.gov This has driven significant research into their synthesis and functionalization. magtech.com.cn The conformational rigidity of the azetidine ring is also a valuable feature in drug design, as it can lead to higher binding affinity and selectivity for biological targets. enamine.net
Evolution of Synthetic Methodologies for Azetidines
The synthesis of azetidines has historically been challenging due to the inherent ring strain of the four-membered ring. clockss.orgnih.gov However, numerous synthetic methods have been developed and refined over the years. clockss.orgmagtech.com.cn Traditional and still widely used methods include the ring closure of γ-haloamines or activated γ-aminoalcohols via intramolecular nucleophilic substitution. clockss.org The reduction of readily available β-lactams (azetidin-2-ones) is another common and efficient route to N-substituted azetidines. magtech.com.cnacs.org
More recent advancements have introduced a variety of innovative strategies for azetidine synthesis. clockss.orgrsc.org These include:
Cycloaddition Reactions: [2+2] photocycloadditions between imines and alkenes, as well as amine-catalyzed cycloadditions of allenoates and imines, have emerged as powerful tools. magtech.com.cnrsc.org
Ring Contraction and Expansion: The transformation of five-membered heterocycles into azetidines (ring contraction) and the expansion of three-membered aziridine (B145994) rings are also viable synthetic pathways. magtech.com.cnarkat-usa.org
C-H Amination: Palladium-catalyzed intramolecular C(sp³)–H amination represents a modern approach to constructing the azetidine ring. rsc.org
Kulinkovich-type Coupling: A titanium(IV)-mediated intermolecular coupling of oxime ethers with Grignard reagents has been developed for the synthesis of spirocyclic NH-azetidines. rsc.org
Scope of Research on 3-Substituted Azetidine Derivatives, with an Emphasis on Aryl and Halogenated Analogues
Research into 3-substituted azetidines has been particularly active, as substitution at this position allows for the introduction of diverse functionalities that can modulate the biological and chemical properties of the molecule. nih.govuni-muenchen.de Aryl-substituted azetidines, in particular, are of significant interest due to their prevalence in medicinally relevant compounds. uni-muenchen.deacs.org The introduction of a halogen atom onto the aryl ring, as seen in 3-(2-Chlorophenyl)azetidine, provides an additional handle for modifying the electronic properties of the molecule and for further synthetic transformations. acs.org The development of methods for the stereoselective synthesis of these derivatives is a key focus, as the stereochemistry of the substituents can have a profound impact on biological activity. clockss.org
The Unique Reactivity Profile of Four-Membered Nitrogen Heterocycles Due to Ring Strain
The chemical behavior of azetidines is largely dictated by their ring strain, which is approximately 25.4 kcal/mol. rsc.org This value lies between that of the more reactive and less stable three-membered aziridines and the more stable and less reactive five-membered pyrrolidines. rsc.org This intermediate level of ring strain makes azetidines stable enough for practical handling while also rendering them susceptible to ring-opening reactions under appropriate conditions. rsc.orgambeed.com
The strained nature of the four-membered ring influences its reactivity in several ways:
Ring-Opening Reactions: Azetidines can undergo nucleophilic ring-opening to yield acyclic amine derivatives, a reaction that is often facilitated by activation of the nitrogen atom with a Lewis or Brønsted acid. clockss.orgmsu.edubritannica.com
Increased Reactivity: The inherent strain can lead to increased reactivity in certain chemical transformations compared to their larger ring counterparts. ontosight.ai
Versatile Building Blocks: This unique reactivity profile allows azetidines to serve as versatile building blocks for the synthesis of other heterocyclic systems. clockss.orgnih.gov
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
3-(2-chlorophenyl)azetidine |
InChI |
InChI=1S/C9H10ClN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI Key |
ZMKGFUUMMCARDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Physicochemical Properties of 3 2 Chlorophenyl Azetidine
| Property | Value |
| Molecular Formula | C9H10ClN |
| Molecular Weight | 167.64 g/mol |
| Appearance | Likely a solid or oil at room temperature |
| Solubility | Expected to be soluble in organic solvents |
| CAS Number | 1203683-32-2 (for the hydrochloride salt) bldpharm.com |
Note: This table is populated with calculated and inferred data due to the limited availability of experimentally determined values.
The presence of the 2-chlorophenyl group introduces both steric bulk and electronic effects. The chlorine atom is an electron-withdrawing group, which can influence the basicity of the azetidine (B1206935) nitrogen. The ortho substitution pattern can also impose conformational constraints on the molecule.
Synthesis and Manufacturing Processes
The synthesis of 3-(2-Chlorophenyl)azetidine can be approached through various established methods for constructing 3-aryl-substituted azetidines. A common strategy involves the cyclization of a suitable precursor containing the pre-formed aryl group.
One potential synthetic route could involve the reaction of 1,3-dihalo-2-(2-chlorophenyl)propane with a suitable amine, leading to the formation of the azetidine (B1206935) ring through intramolecular nucleophilic displacement. Another approach could be the reduction of a corresponding 3-(2-chlorophenyl)azetidin-2-one (a β-lactam), which itself could be synthesized via a Staudinger cycloaddition between an imine derived from 2-chlorobenzaldehyde (B119727) and a suitable ketene (B1206846).
More modern synthetic strategies, such as palladium-catalyzed cross-coupling reactions, could also be employed. For instance, a C(sp³)–H arylation of an N-protected azetidine with 1-chloro-2-iodobenzene (B47295) could potentially yield the desired product. acs.org
Purification and isolation of 3-(2-Chlorophenyl)azetidine would typically involve standard laboratory techniques such as column chromatography, distillation, or recrystallization, depending on its physical state.
Stereochemical Investigations of Azetidine Derivatives
Conformational Analysis of 3-Arylazetidines and Related Structures
The conformational landscape of azetidines, including 3-aryl derivatives, is primarily defined by the degree of ring puckering and the orientation of the substituents. Unlike the planar cyclobutane, the azetidine (B1206935) ring is puckered, and the nitrogen atom undergoes rapid inversion. The introduction of a substituent at the C3 position, such as a phenyl group, significantly influences the conformational equilibrium.
In many instances, the aryl group in 3-arylazetidines preferentially occupies a pseudo-equatorial position within the puckered ring system to minimize steric hindrance. nih.gov The conformation of the ring can be studied using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. nih.govauremn.org.brrsc.org NMR parameters, such as chemical shifts and coupling constants, are sensitive to the local geometry and can provide valuable information about the dominant conformation in solution. nih.gov For example, the analysis of coupling constants can help determine the dihedral angles and thus the puckering of the ring.
Computational studies, often employing Density Functional Theory (DFT), complement experimental data by providing insights into the relative energies of different conformers and the transition states between them. acs.org These calculations can predict key geometric parameters like ring puckering angles and the orientation of substituents. For instance, in a study on the desymmetrization of N-acyl-azetidines, DFT calculations showed that the puckering of the C3 position in the ring (with a dihedral angle of 14°) was a significant factor in the transition state. semanticscholar.org
Impact of Substitution Patterns on Ring Puckering and Conformational Dynamics
The substitution pattern on the azetidine ring has a profound impact on its puckering and conformational dynamics. The nature, size, and position of substituents can alter the energy landscape of the ring's conformations.
Computational studies have provided significant insights into these effects. For example, a study on fluorinated azetidine derivatives revealed that a fluorine substituent's effect on ring pucker is dependent on the protonation state of the nitrogen atom. beilstein-journals.org In a neutral azetidine, the ring prefers a pucker that places the fluorine atom distant from the nitrogen. beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.net However, upon protonation of the nitrogen, a favorable charge-dipole interaction between the C-F dipole and the positively charged nitrogen inverts the ring pucker to bring these groups closer. beilstein-journals.orgCurrent time information in Bangalore, IN.researchgate.net This interaction can have a more pronounced effect on the conformation of azetidines compared to the more flexible pyrrolidines. beilstein-journals.org The table below summarizes the calculated dihedral angles for a fluorinated azetidine derivative, illustrating this effect.
| Compound | State | N–C–C–X Dihedral Angle (°) | Reference |
|---|---|---|---|
| Fluorinated Azetidine | Neutral | 137.2 | beilstein-journals.orgCurrent time information in Bangalore, IN. |
| Fluorinated Azetidine | Charged (N+) | 100.0 | beilstein-journals.orgCurrent time information in Bangalore, IN. |
| Non-fluorinated Control | Charged (N+) | 102.3 | Current time information in Bangalore, IN.researchgate.net |
Substituents at the C3 position, in particular, play a crucial role in determining the ring's conformation. Studies on proline-related catalysts have shown that methyl groups at C3 influence not only the pyrrolidine (B122466) ring conformation but also the pyramidality of the enamine nitrogen. nih.gov Similar principles apply to azetidines, where a C3 substituent can favor one puckered conformation over another, influencing the relative orientation of other groups attached to the ring. nih.gov The presence of a bulky substituent generally leads to a more pronounced puckering of the ring to minimize steric interactions.
Control and Preservation of Stereochemistry in Azetidine Transformations
The synthesis of substituted azetidines with specific stereochemistry is a significant challenge and a major focus of synthetic organic chemistry. Various strategies have been developed to control and preserve the stereochemistry during the formation and subsequent transformation of the azetidine ring.
One common and effective method is the reduction of stereochemically defined β-lactams (azetidin-2-ones). This reduction is often accomplished with reagents like diborane (B8814927) or alanes and generally proceeds with retention of the stereochemistry of the substituents on the ring. acs.org Another powerful technique is the iodine-mediated cyclization of homoallyl amines, which can deliver cis-2,4-disubstituted azetidines with high diastereoselectivity through a 4-exo trig cyclization. acs.org The resulting iodomethyl-azetidines can be further functionalized with complete stereocontrol. acs.org
The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams, which are precursors to azetidines. The stereochemical outcome of this reaction is a major area of investigation. acs.org Similarly, photochemical aza Paternò–Büchi reactions, which are [2+2] photocycloadditions between imines and alkenes, provide a direct route to functionalized azetidines. nih.gov Enantioselective versions of this reaction have been developed using chiral sensitizers, yielding products with high enantiomeric excess. nih.gov
Ring expansion of appropriately substituted aziridines offers another stereoselective route to azetidines. nih.gov For instance, a formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes yields highly substituted methylene azetidines with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov
The following table summarizes selected stereoselective synthetic methods for azetidine derivatives, highlighting the control over the relative and absolute stereochemistry.
| Synthetic Method | Substrates | Product | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Iodine-mediated Cyclization | Homoallyl amines | cis-2,4-disubstituted azetidines | High diastereoselectivity (cis) | acs.org |
| Reduction of β-lactams | N-substituted azetidin-2-ones | N-substituted azetidines | Retention of stereochemistry | acs.org |
| Aza Paternò–Büchi Reaction | Quinoxalinones and 1-arylethenes | 3-Aryl-substituted azetidines | High enantioselectivity (up to 98% ee) | nih.gov |
| [3+1] Ring Expansion | Bicyclic methylene aziridines and rhodium carbenes | Highly substituted methylene azetidines | Excellent regio- and stereoselectivity | nih.gov |
| Superbase-induced Reaction | Benzylamino-containing oxiranes | trans-1,2,3-trisubstituted azetidines | Diastereoselective (trans) | researchgate.net |
| Cyclization of γ-amino alcohols | γ-amino alcohols from Mannich reaction | Enantiopure cis-substituted azetidines | Diastereoselective (cis) | acs.org |
These methods underscore the importance of stereochemical control in accessing the diverse chemical space of azetidine derivatives for various applications. The ability to preserve the stereochemistry of existing chiral centers or to create new ones with high selectivity is paramount for the synthesis of enantiomerically pure azetidines.
Computational and Theoretical Studies in Azetidine Chemistry
Quantum Chemical Calculations for Reaction Mechanisms and Transition States
Quantum chemical calculations are a cornerstone for elucidating the intricate pathways of chemical reactions involving azetidines. These calculations allow for the mapping of reaction coordinates and the identification of transition states, which are critical for understanding reaction kinetics and mechanisms.
Studies have employed methods like Density Functional Theory (DFT) to investigate the synthesis and reactivity of azetidine-containing compounds. For instance, in the context of Staudinger ketene-imine cycloaddition for synthesizing spiro[azetidine-2,3′-indoline]-2′,4-diones, quantum chemical calculations using the PBE functional have been used to optimize geometries, analyze vibrational frequencies, and locate transition states. nih.gov Such calculations help in explaining the diastereoselectivity of these reactions. nih.gov
Furthermore, computational studies on the repair of DNA photoproducts, which can include azetidine (B1206935) lesions, demonstrate that quantum chemical calculations can predict reaction pathways. diva-portal.org These studies show that electron transfer can induce the fragmentation of the azetidine ring, and calculations can determine the favorability of different mechanistic pathways, such as stepwise versus concerted bond cleavage. diva-portal.org The protonation state of the molecule can significantly influence the energy barriers for these reactions, a factor that can be effectively modeled. diva-portal.org
The prediction of reaction performance is another area where quantum chemical calculations are proving invaluable. By embedding steric and electronic information into graph-based models, researchers can achieve accurate predictions of reactivity and selectivity for various synthetic transformations. nih.gov
Conformational Landscapes and Energy Profiles of Azetidine Ring Systems
The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformational preferences. rsc.org Computational methods are extensively used to explore the conformational landscapes and energy profiles of azetidine derivatives.
The azetidine ring typically adopts a puckered conformation to alleviate some of the inherent strain. smolecule.com The presence of a substituent, such as the 2-chlorophenyl group at the 3-position, significantly influences the conformational dynamics. mdpi.com The broadening of signals in ¹H-NMR spectra of some 3,3-substituted azetidines is attributed to these conformational dynamics in solution, which can be modeled computationally to understand the underlying energy profiles. mdpi.com
For related heterocyclic systems, such as piperidin-4-ones, conformational analysis using NMR spectroscopy and computational methods has shown that these rings predominantly exist in a chair conformation with bulky substituents in equatorial positions to minimize steric hindrance. asianpubs.org Similar principles apply to the azetidine ring, where the orientation of the 2-chlorophenyl group will be a key determinant of the lowest energy conformation.
Prediction of Reactivity and Selectivity in Azetidine-Forming and -Transforming Reactions
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of reactions that form or modify the azetidine ring. This predictive power is essential for the rational design of synthetic routes.
Machine learning models, informed by quantum chemical calculations, are emerging as powerful tools for predicting reaction outcomes. nih.govbeilstein-journals.org These models can learn the complex relationships between a molecule's structure and its reactivity, enabling the prediction of yields and selectivity for reactions like C-N cross-coupling and cycloadditions. nih.gov
For palladium-catalyzed C-H activation reactions, computational algorithms can automatically generate and analyze reaction intermediates to predict the final products and rationalize regioselectivity. beilstein-journals.org By analyzing the stability of intermediates, it's possible to distinguish between different reaction mechanisms and predict the reactivity of various substrates. beilstein-journals.org
In the context of the Staudinger reaction, computational studies have been used to explain the diastereoselectivity of the cycloaddition, providing insights that can guide the synthesis of specific stereoisomers of azetidinones. nih.gov Similarly, theoretical studies on the fragmentation of azetidine radicals predict which bonds are likely to cleave first, offering a deeper understanding of their reactivity. diva-portal.org
Electronic Structure Analysis and Bonding in Azetidine Derivatives
The electronic structure and bonding in azetidine derivatives are fundamental to their chemical properties and reactivity. The significant ring strain of approximately 25.4 kcal/mol in azetidines is a key driver of their reactivity. rsc.org
Quantum chemical calculations, such as DFT, are employed to analyze the electronic properties of these molecules. For instance, in a study of a related hexahydroisoxazolo[4,3-c]quinoline derivative containing a 2-chlorophenyl group, DFT calculations at the B3LYP/6-311++G(d,p) level were used to perform a detailed analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) surface. biointerfaceresearch.com The distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively, which is crucial for understanding charge transfer transitions and reactivity. biointerfaceresearch.com
Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify intermolecular interactions, such as hydrogen bonds, which are important for understanding the crystal packing and solid-state behavior of these compounds. biointerfaceresearch.com
Molecular Modeling for Scaffold Design and Structural Prediction
Molecular modeling has become an indispensable tool in modern drug discovery and materials science for designing novel molecular scaffolds and predicting their three-dimensional structures. The azetidine ring is an attractive scaffold due to its unique structural and physicochemical properties. nih.gov
Preliminary computational studies have shown that replacing a tropane (B1204802) ring system with an azetidine scaffold can lead to a significant decrease in molecular weight and lipophilicity, which are desirable properties for drug candidates. nih.gov Superposition of predicted favorable solvated conformers can suggest that the azetidine scaffold can favorably align key structural elements for binding to biological targets. nih.gov
Molecular docking studies are frequently used to predict the binding orientation and affinity of azetidine derivatives to protein targets. researchgate.net For example, new 2-azetidinone-based analogues of combretastatin (B1194345) A-4 have been designed and their binding to the colchicine (B1669291) site on tubulin has been evaluated through molecular docking, showing a high binding affinity. researchgate.net Such studies are crucial for the rational design of new therapeutic agents. nih.gov
Analytical Techniques for Structural Elucidation of Azetidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of azetidine (B1206935) derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, connectivity, and chemical environment of atoms within the molecule.
In the ¹H NMR spectrum of 3-arylazetidines, the protons on the four-membered ring typically appear in distinct regions. For instance, the methylene (B1212753) protons (CH₂) of the azetidine ring often show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. In one derivative, tert-butyl 3-(4-(3-(2-chlorophenyl)-5-(4-methoxyphenyl)isoxazol-4-yl)phenoxy)-azetidine-1-carboxylate, the azetidine 3-H proton appears as a multiplet around δ 4.83 ppm. google.com The protons of the azetidine ring in other derivatives have been observed as broadened signals due to the ring's conformational dynamics or as distinct doublets. mdpi.com For example, in one case, the diastereotopic methylene protons of the azetidine ring appeared as two doublets at δ 4.24 and 4.40 ppm. mdpi.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts in ¹³C NMR spectra are sensitive to the electronic environment of each carbon atom. For azetidine derivatives, characteristic signals for the azetidine ring carbons are typically observed, alongside signals for any substituent groups. acgpubs.orgmedwinpublishers.com In N-[2-(10H-phenothiazinyl)ethyl]-4-(phenyl)-3-chloro-2-oxo-1-iminoazetidine derivatives, the azetidine ring carbons (CH-Cl and N-CH) resonate in the ranges of δ 47.6-58.6 ppm and δ 57.7-67.7 ppm, respectively. acgpubs.org The chemical shift range for a ¹³C spectrum is generally much larger (0-220 ppm) compared to a ¹H spectrum (0-13 ppm), which minimizes signal overlap. youtube.com Unlike ¹H NMR, standard ¹³C NMR spectra are typically not integrated to determine the number of carbons. youtube.com
Table 1: Representative NMR Data for Azetidine Derivatives This table presents typical chemical shift ranges observed for protons and carbons in various azetidine structures. Specific values for 3-(2-Chlorophenyl)azetidine may vary.
| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Reference |
|---|---|---|---|
| ¹H | Azetidine Ring CH₂ | 3.69 - 4.42 | mdpi.com |
| Azetidine Ring CH | 4.20 - 4.98 | acgpubs.org | |
| Aromatic CH | 6.41 - 8.11 | acgpubs.org | |
| ¹³C | Azetidine Ring CH₂ | 53.0 - 66.6 | acgpubs.orgnih.gov |
| Azetidine Ring CH | 47.6 - 67.7 | acgpubs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mvpsvktcollege.ac.in When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of its structure. mvpsvktcollege.ac.in
For azetidine compounds, the IR spectrum provides key information. The N-H stretching vibration in secondary amines like 3-(2-Chlorophenyl)azetidine is expected to appear as a sharp, medium-intensity band in the region of 3300–3500 cm⁻¹. libretexts.org This helps distinguish it from the broader O-H stretch of alcohols that absorb in a similar range. libretexts.org Other important absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic azetidine ring (around 2850-3000 cm⁻¹). libretexts.orgmu.edu.iq The C-Cl stretch from the chlorophenyl group is typically observed in the fingerprint region, below 800 cm⁻¹. vscht.cz For azetidin-2-one (B1220530) derivatives, a strong absorption for the cyclic carbonyl (C=O) group is a key diagnostic peak, appearing around 1732-1753 cm⁻¹. acgpubs.org
Table 2: Characteristic IR Absorption Frequencies for Azetidine Derivatives
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
|---|---|---|---|---|
| N-H (Azetidine) | Stretch | 3300 - 3500 | Medium, Sharp | libretexts.org |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium | libretexts.org |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium | libretexts.orgmu.edu.iq |
| C=C (Aromatic) | Stretch | 1400 - 1600 | Medium | libretexts.org |
| C-N (Aliphatic) | Stretch | 1020 - 1250 | Medium | orgchemboulder.com |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. mdpi.com
In the mass spectrum of 3-(2-Chlorophenyl)azetidine, the molecular ion peak [M]⁺ would correspond to its molecular weight. For related azetidine derivatives, the molecular ion peak has been successfully identified using techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI). acgpubs.orgmdpi.com For example, HRMS analysis of tert-butyl 2′-(3-chlorophenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate showed the protonated molecular ion [M+H]⁺ at an m/z of 374.1272, confirming its calculated molecular formula. mdpi.com
The fragmentation of the molecular ion provides valuable structural information. The fragmentation of azetidine derivatives often involves the opening of the four-membered ring or the loss of substituents. The analysis of these fragment ions helps to piece together the structure of the parent molecule.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.
For azetidine derivatives, X-ray crystallography has been used to unequivocally confirm their structure and stereochemistry. nih.gov Studies on analogous compounds have revealed that the four-membered azetidine ring typically adopts a puckered, non-planar conformation. vulcanchem.com The absolute stereochemistry of chiral azetidine derivatives has been determined by analyzing the Flack parameter from single-crystal X-ray diffraction data. nih.gov This is crucial for understanding the structure-activity relationships, particularly for compounds developed for asymmetric catalysis or as pharmaceutical agents. nih.gov The crystal structure of a 3-aryl-3-arylmethoxyazetidine derivative has been successfully determined, providing a clear depiction of its molecular geometry. nih.gov
Chromatographic Methods (e.g., GC, HPLC) for Purity Assessment and Separation of Isomers
Chromatographic techniques, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of synthesized compounds like 3-(2-Chlorophenyl)azetidine and for separating mixtures of isomers. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. phenomenex.com It is frequently employed to monitor the progress of reactions and to assess the final purity of azetidine derivatives. Chiral HPLC, using a chiral stationary phase, is particularly valuable for separating enantiomers of chiral azetidine compounds. researchgate.net
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. phenomenex.com For certain azetidine derivatives, GC can be used for purity assessment. researchgate.net Often, derivatization is employed to increase the volatility of the analyte, such as the silylation of azetidine-2-carboxylic acid for GC-MS analysis. researchgate.net GC coupled with a mass spectrometer (GC-MS) is a powerful combination that allows for both the separation and identification of components in a mixture. rdd.edu.iq
The choice between GC and HPLC depends on the volatility and thermal stability of the specific azetidine derivative being analyzed. phenomenex.com Both methods are crucial for quality control, ensuring the compound meets the required purity standards for subsequent use.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-(2-Chlorophenyl)azetidine |
| tert-butyl 3-(4-(3-(2-chlorophenyl)-5-(4-methoxyphenyl)isoxazol-4-yl)phenoxy)-azetidine-1-carboxylate |
| N-[2-(10H-phenothiazinyl)ethyl]-4-(phenyl)-3-chloro-2-oxo-1-iminoazetidine |
| tert-butyl 2′-(3-chlorophenyl)-1H,7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]-1-carboxylate |
| 3-aryl-3-arylmethoxyazetidine |
Azetidine Derivatives As Key Synthetic Intermediates and Building Blocks
Azetidines as Versatile Scaffolds for Novel Chemical Structures in Organic Synthesis
The azetidine (B1206935) ring is a versatile scaffold for creating novel chemical architectures in organic synthesis. ub.bwacs.org Its utility is rooted in the ring strain, which facilitates ring-opening reactions, providing access to highly substituted acyclic amines. researchgate.net The ability to functionalize the azetidine ring at various positions allows for the construction of diverse and complex molecular frameworks, including fused, bridged, and spirocyclic ring systems. acs.org
Classical approaches to synthesizing azetidines involve cyclization and cycloaddition reactions. ub.bw One of the most common methods is the intramolecular nucleophilic substitution of precursors with a leaving group, such as a halide, by a nitrogen nucleophile. acs.org The reduction of readily available β-lactams (azetidin-2-ones) is another widely used method to produce azetidines. acs.org
The development of new synthetic methods continues to expand the accessibility of diversely functionalized azetidines. rsc.orgub.bw For instance, photochemical [2+2] cycloaddition reactions have been employed to create azetidine-containing structures like 3-azabicyclo[3.2.0]heptanes, which are valuable building blocks. nih.gov The ability to introduce a range of substituents onto the azetidine core makes it a privileged motif for constructing libraries of compounds with varied chemical properties. acs.orgnih.gov
Precursors for Complex Nitrogen Heterocycles and Organic Compounds
Functionalized azetidines serve as valuable precursors for synthesizing more complex nitrogen-containing heterocycles. researchgate.net Their inherent ring strain can be strategically exploited in ring-expansion reactions to generate larger, more stable ring systems such as pyrrolidines, piperidines, and even azepanes. researchgate.net
For example, 2-cyanoazetidines have been shown to be effective substrates for transformations leading to higher ring systems. researchgate.net Similarly, the ring expansion of 2-chloromethyl azetidines can yield 3-chloro pyrrolidines. researchgate.net This reactivity allows chemists to use the azetidine ring as a stepping stone to access a broader range of heterocyclic structures that are often more challenging to synthesize directly. researchgate.netub.bw The specific outcome of these reactions can be influenced by the substituents on the azetidine ring and the reaction conditions employed, offering a degree of control over the final product. ub.bw
Applications in Diversity-Oriented Synthesis and Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. The azetidine scaffold is well-suited for this approach due to the multiple points at which its structure can be modified. acs.orgnih.gov By systematically varying the substituents on the azetidine ring, large libraries of related but distinct compounds can be generated. acs.orgnih.gov
One documented example describes the synthesis and diversification of a densely functionalized azetidine ring system to access a wide variety of fused, bridged, and spirocyclic systems. acs.orgnih.gov This work culminated in the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, highlighting the scaffold's utility in generating large numbers of compounds for screening, particularly for central nervous system (CNS) targets. acs.orgnih.govbroadinstitute.org The development of multicomponent reactions further enhances the efficiency of creating functionalized azetidines for library generation. researchgate.net
Azetidine Motifs in Ligand Design for Asymmetric Catalysis
The rigid and well-defined conformation of the azetidine ring makes it an attractive motif for the design of chiral ligands used in asymmetric catalysis. ub.bwresearchgate.net Chiral azetidine-derived ligands can create a specific steric and electronic environment around a metal center, which can effectively control the stereochemical outcome of a reaction. chemrxiv.orgbham.ac.uk
Since the 1990s, chiral azetidines have been successfully used as ligands and organocatalysts in various asymmetric reactions, including Henry (nitroaldol) reactions, Friedel-Crafts alkylations, and Michael-type reactions. researchgate.net For example, a series of enantiomerically pure 2,4-cis-disubstituted amino azetidines have been synthesized and used as ligands for copper-catalyzed Henry reactions, achieving very high levels of enantioselectivity. chemrxiv.orgbirmingham.ac.uk The inherent concavity of the cis-azetidine geometry provides a rigid platform that can strongly influence the approach of substrates to the catalytic center. chemrxiv.org The performance of these azetidine-based catalysts is often compared to analogous systems containing aziridine (B145994) or pyrrolidine (B122466) rings. researchgate.net
Role of 3-(2-Chlorophenyl)azetidine as a Specific Building Block
While broad research focuses on the azetidine class, specific derivatives like 3-aryl azetidines are recognized as important building blocks. The synthesis of 3-aryl azetidines can be achieved through methods like the Hiyama cross-coupling of 3-iodoazetidine (B8093280) with arylsilanes. organic-chemistry.org The 3-aryl-azetidine scaffold is of interest in medicinal chemistry, with studies exploring its derivatives for various biological targets. nih.govnih.gov
The synthetic utility of related 3-aryl azetidines is demonstrated in their elaboration into more complex structures. For example, N-Boc-3-azetidinone can be converted into a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives through reactions like Horner-Wadsworth-Emmons olefination and rhodium-catalyzed conjugate addition of arylboronic acids, followed by N-alkylation or N-acylation. nih.gov Although direct synthetic examples for 3-(2-chlorophenyl)azetidine are not extensively detailed in the provided search results, the reactivity of the azetidine nitrogen allows for standard transformations. Phase-transfer catalysis (PTC) is a known method for the N-alkylation of azetidines, even those without activating groups on the ring. phasetransfercatalysis.com
The table below outlines potential synthetic transformations for a generic 3-aryl-azetidine, which are applicable to 3-(2-Chlorophenyl)azetidine , showcasing its role as a versatile building block.
| Reactant | Reaction Type | Typical Reagents/Conditions | Product Type |
| 3-Aryl-azetidine | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), optional Phase-Transfer Catalyst | N-Alkyl-3-aryl-azetidine |
| 3-Aryl-azetidine | N-Acylation | Acyl chloride or anhydride, Base (e.g., Triethylamine) | N-Acyl-3-aryl-azetidine |
| 3-Aryl-azetidine | Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Alkyl-3-aryl-azetidine |
| 3-Aryl-azetidine | Ring Opening | Nucleophile, Acid or Lewis Acid catalyst | Substituted acyclic amine |
Future Directions and Research Gaps in Azetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Substituted Azetidines
The synthesis of azetidines has historically been challenging due to the inherent ring strain. medwinpublishers.com While classical methods involving the cyclization of 1,3-amino alcohols or γ-haloamines are established, they often lack efficiency and substrate scope. Future research is directed towards developing more innovative and sustainable synthetic strategies.
Key areas for development include:
Photochemical Reactions : The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful tool for constructing functionalized azetidines. nih.govresearchgate.netresearchgate.net Recent advances using visible light photocatalysis have made this reaction more accessible and scalable, offering a mild and direct route to complex azetidine (B1206935) structures. rsc.orgnih.gov Future work will likely focus on expanding the substrate scope and developing enantioselective variants of this transformation.
Biocatalysis : The use of engineered enzymes presents a green and highly selective alternative for synthesizing chiral azetidines. A notable development is the biocatalytic one-carbon ring expansion of aziridines to azetidines using an evolved cytochrome P450 enzyme. nih.govacs.org This method achieves exceptional stereocontrol, a feat that is difficult to replicate with traditional chemical catalysts. nih.govacs.org Further exploration of "carbene transferase" enzymes could unlock new pathways to previously inaccessible azetidine derivatives.
C–H Activation/Amination : Intramolecular C(sp³)–H amination catalyzed by transition metals, such as palladium, provides a direct route to the azetidine core from readily available amine precursors. rsc.org This strategy is atom-economical and allows for the late-stage functionalization of complex molecules. rsc.org Overcoming challenges related to regioselectivity and catalyst efficiency for a broader range of substrates remains an active area of research.
Strain-Release Synthesis : The use of highly strained precursors like azabicyclo[1.1.0]butanes (ABBs) has been leveraged for the modular synthesis of azetidines. acs.orgacs.org These reagents undergo strain-release reactions with various nucleophiles and radicals, enabling the introduction of diverse substituents onto the azetidine ring. acs.orgacs.org Developing new ABB reagents and expanding their reaction portfolio is a promising future direction.
A comparison of emerging synthetic methods is presented below.
| Method | Key Features | Advantages | Research Gaps |
| Visible-Light Aza Paternò–Büchi | [2+2] photocycloaddition of imines and alkenes. nih.gov | Mild conditions, operational simplicity, direct access to functionalized products. nih.gov | Broader substrate scope, improved diastereoselectivity, development of enantioselective variants. researchgate.net |
| Biocatalytic Ring Expansion | Enzyme-catalyzed rsc.orgbioquicknews.com-Stevens rearrangement of aziridinium (B1262131) ylides. nih.govacs.org | Exceptional enantioselectivity (99:1 er), sustainable (green) chemistry. nih.govacs.org | Limited enzyme substrate scope, scalability of biocatalytic processes. |
| Pd-Catalyzed C–H Amination | Intramolecular cyclization via C(sp³)–H activation. rsc.org | High functional group tolerance, atom economy, suitable for late-stage functionalization. rsc.org | Catalyst loading, overcoming inherent substrate biases, expanding to intermolecular versions. |
| Strain-Release from ABBs | Ring-opening of azabicyclo[1.1.0]butanes. acs.orgacs.org | Modular, provides access to diverse 3-substituted azetidines. acs.org | Availability of substituted ABB precursors, control of regioselectivity in some reactions. |
Exploration of Underexplored Reactivity Profiles and Novel Transformations
The reactivity of azetidines is largely governed by their ring strain (approx. 25.4 kcal/mol), which is intermediate between that of highly reactive aziridines and more stable pyrrolidines. rsc.org This unique characteristic allows for selective ring-opening reactions under specific conditions. rsc.orgnih.gov While nucleophilic ring-opening of activated azetidinium ions is known, there is significant scope for discovering new transformations.
Future research should focus on:
Transition-Metal Catalyzed Ring-Opening : Exploring novel cross-coupling reactions where the azetidine ring acts as a linchpin, releasing strain to form more complex linear or cyclic amines.
Radical-Mediated Reactions : Investigating the behavior of azetidine-based radicals to develop new C-C and C-heteroatom bond-forming reactions.
Rearrangement Reactions : Designing new rearrangement cascades initiated by the selective cleavage of C-N or C-C bonds within the azetidine ring, such as the expansion to pyrrolidines. nih.gov
Unsaturated Azetidines (Azetines) : The chemistry of 1- and 2-azetines is significantly less developed than that of their saturated counterparts. nih.gov These strained, unsaturated heterocycles are valuable intermediates that can undergo various addition and cycloaddition reactions to produce a wide range of substituted azetidines and other heterocyclic systems. nih.gov Developing new, reliable methods to access azetines will be crucial for unlocking their synthetic potential. nih.govacs.org
Advanced Computational Modeling for Rational Design and Mechanistic Insights
Computational chemistry is becoming an indispensable tool in modern organic synthesis. For azetidine chemistry, it offers a pathway to accelerate discovery and deepen understanding.
Key opportunities include:
Predicting Reaction Outcomes : As recently demonstrated, computational models can predict the feasibility and potential yield of reactions to form azetidines, such as photocatalyzed cycloadditions. bioquicknews.commit.edu By calculating frontier orbital energies and other molecular properties, researchers can screen potential substrates in silico before attempting them experimentally, saving significant time and resources. mit.edu
Elucidating Reaction Mechanisms : Density Functional Theory (DFT) calculations can provide detailed insights into the transition states and intermediates of complex reactions, such as the regioselectivity of azetidinium ring-opening. nih.gov This understanding is critical for optimizing reaction conditions and designing more effective catalysts.
Designing Novel Reagents and Catalysts : Computational modeling can guide the design of new catalysts with enhanced activity and selectivity for azetidine synthesis. It can also be used to design novel azetidine-based scaffolds with specific three-dimensional shapes and physicochemical properties for applications in drug discovery.
| Computational Application | Impact on Azetidine Chemistry | Recent Example |
| Reaction Prediction | Guides substrate selection for difficult syntheses. | Predicting successful alkene-oxime pairs for photocatalyzed azetidine synthesis. mit.edu |
| Mechanistic Elucidation | Explains observed selectivity and helps optimize conditions. | Understanding regioselectivity in the nucleophilic ring-opening of azetidiniums. nih.gov |
| Rational Design | Accelerates the discovery of new catalysts and building blocks. | Designing substrates for enantioselective biocatalytic ring expansions. |
Expanding the Scope of Azetidine Building Blocks in Complex Molecule Synthesis
Azetidines are increasingly recognized as "bioisosteres" for other common rings in medicinal chemistry and as conformationally rigid scaffolds. enamine.netnih.gov Their unique 3D geometry can improve physicochemical properties such as solubility and metabolic stability. A major gap remains in the limited commercial availability and structural diversity of functionalized azetidine building blocks.
Future efforts should be directed towards:
Developing a "Toolbox" of Reagents : Creating a diverse library of readily accessible, functionalized azetidines (e.g., azetidine-3-ones, 3-aminoazetidines, azetidine boronic esters) that can be easily incorporated into larger molecules. researchgate.netacs.org
Late-Stage Functionalization : Developing robust methods for the direct modification of the azetidine core within a complex, drug-like molecule. This allows for rapid structure-activity relationship (SAR) studies.
Synthesis of Fused and Spirocyclic Systems : Creating synthetic routes to complex polycyclic systems containing the azetidine motif, which can explore novel regions of chemical space. technologynetworks.comnih.gov The synthesis of spiro azetidines, where the four-membered ring is connected to another ring via a shared carbon, is of particular interest. technologynetworks.com
Integration of Flow Chemistry and Automation in Azetidine Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better control over reaction parameters (temperature, pressure, time), and enhanced scalability. rsc.org These benefits are particularly relevant for the synthesis of strained rings like azetidines, which may involve unstable intermediates or exothermic reactions.
Future directions in this area are:
Handling Unstable Intermediates : Flow reactors are ideal for generating and immediately trapping highly reactive intermediates, such as lithiated azetidines, which would be difficult to handle in batch. uniba.itnih.gov This enables a wider range of functionalization reactions.
Photochemistry in Flow : Continuous-flow photochemical reactors provide better light penetration and more consistent irradiation compared to batch setups, leading to higher yields and cleaner reactions for processes like the aza Paternò–Büchi reaction. nih.gov
Telescoped and Automated Synthesis : Integrating multiple reaction steps into a single, continuous flow process ("telescoping") can dramatically improve efficiency. researchgate.net Combining flow technology with automated optimization platforms (using AI and machine learning) will accelerate the discovery of new reactions and the production of azetidine libraries. rsc.org Recent work has demonstrated the successful C3- and C2-functionalization of azetidine precursors using flow technology, highlighting its superiority over batch methods for controlling unstable organolithium species. rsc.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
